N,N-Diethyl-4-isocyanoaniline
Overview
Description
N,N-Diethyl-4-isocyanoaniline is an organic compound with the molecular formula C11H14N2. It is known for its unique structure, which includes an isocyano group attached to an aniline ring substituted with diethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N-Diethyl-4-isocyanoaniline typically involves the reaction of N,N-diethylaniline with a suitable isocyanating agent. One common method includes the reaction of N,N-diethylaniline with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-isocyanoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products Formed
The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Diethyl-4-isocyanoaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-isocyanoaniline involves its interaction with various molecular targets. The isocyano group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful in modifying proteins and other biological macromolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-nitroaniline: Similar structure but with a nitro group instead of an isocyano group.
N,N-Diethyl-4-aminobenzonitrile: Contains a cyano group instead of an isocyano group.
N,N-Diethyl-4-aminobenzaldehyde: Features an aldehyde group in place of the isocyano group.
Uniqueness
N,N-Diethyl-4-isocyanoaniline is unique due to the presence of the isocyano group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
N,N-diethyl-4-isocyanoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-4-13(5-2)11-8-6-10(12-3)7-9-11/h6-9H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZBRTRCXPSQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467704 | |
Record name | N,N-Diethyl-4-isocyanoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42549-09-7 | |
Record name | N,N-Diethyl-4-isocyanoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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